
4-Fluoro-2-(hydroxymethyl)phenol
Overview
Description
4-Fluoro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 2-(hydroxymethyl)phenol. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure the fluorine atom is introduced at the desired position.
Another method involves the hydroxymethylation of 4-fluorophenol. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-fluoro-2-methylphenol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Fluoro-2-carboxyphenol.
Reduction: 4-Fluoro-2-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 4-Fluoro-2-(hydroxymethyl)phenol is being explored as a lead compound for developing new pharmaceuticals. Its ability to modulate enzyme activity suggests potential applications in treating diseases related to oxidative stress and microbial infections.
- Case Study : Research indicates that derivatives of this compound can inhibit glucose-6-phosphatase, an enzyme involved in glucose metabolism, suggesting potential use in managing diabetes.
2. Biological Activity
-
Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains and fungi. It disrupts microbial cell membranes and interferes with metabolic processes.
- Table 1: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
- Table 1: Antimicrobial Activity
-
Antioxidant Activity : Demonstrates strong radical scavenging capabilities, essential for preventing oxidative stress-related diseases.
- Table 2: Antioxidant Activity Assays
Assay Type IC50 (µM) DPPH Radical Scavenging 25 ABTS Assay 30
- Table 2: Antioxidant Activity Assays
3. Industrial Applications
- Used in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to serve as a building block for more complex organic molecules.
Similar Compounds
Compound Name | Key Features |
---|---|
4-Fluoro-2,6-dimethylphenol | Similar structure but with methyl groups instead of hydroxymethyl groups. |
2,6-Dihydroxymethylphenol | Lacks the fluorine atom but has similar hydroxymethyl groups. |
4-Fluorophenol | Contains the fluorine atom but lacks hydroxymethyl groups. |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Iranian Journal of Chemistry and Chemical Engineering evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound outperformed several other phenolic derivatives in inhibiting bacterial growth, suggesting its potential as a natural preservative in food and pharmaceutical industries.
Case Study 2: Antioxidant Properties
Research focusing on the antioxidant properties highlighted that this compound exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage in biological systems.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(hydroxymethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with the fluorine and hydroxymethyl groups swapped.
4-Fluoro-2-methylphenol: Lacks the hydroxymethyl group, replaced by a methyl group.
4-Fluoro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness
4-Fluoro-2-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.
Biological Activity
Overview
4-Fluoro-2-(hydroxymethyl)phenol, an organic compound with the molecular formula C7H7FO2, is a derivative of phenol characterized by a fluorine atom at the fourth position and a hydroxymethyl group at the second position. This unique structure imparts distinct chemical properties that have garnered interest in various biological applications, particularly its antimicrobial and antifungal activities.
The compound's mechanism of action is primarily linked to its biochemical pathways, which are influenced by its structural features. It is known to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This property is essential in synthetic organic chemistry, allowing for the development of more complex molecules that may exhibit biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture. The compound's action appears to disrupt microbial cell membranes or interfere with metabolic processes, although specific mechanisms remain under investigation.
Case Studies
- Antifungal Activity : A study published in ACS Medicinal Chemistry Letters highlighted the antifungal properties of structurally similar fluorinated compounds. While direct studies on this compound were limited, the findings suggest a promising avenue for exploring its efficacy against fungal pathogens .
- Stability and Decomposition : Another investigation into fluorinated compounds noted that while many exhibit stability under certain conditions, this compound's stability might be compromised in physiological environments, leading to potential degradation products that could influence its biological activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through selective fluorination or hydroxymethylation processes. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Research indicates that variations in substituent positions significantly affect antimicrobial potency .
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Biological Activity |
---|---|---|
This compound | Hydroxymethyl at C2, Fluorine at C4 | Antimicrobial and antifungal properties |
2-Fluoro-4-(hydroxymethyl)phenol | Hydroxymethyl at C4, Fluorine at C2 | Limited data available |
4-Fluoro-2-methylphenol | Methyl group replaces hydroxymethyl | Reduced biological activity |
4-Fluoro-2-hydroxybenzaldehyde | Aldehyde group instead of hydroxymethyl | Varies significantly |
This table illustrates how structural modifications can influence biological activity, emphasizing the unique position of the hydroxymethyl group in enhancing the compound's efficacy.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is scarce, related studies suggest that fluorinated compounds can exhibit altered metabolism compared to their non-fluorinated counterparts. Toxicological assessments indicate potential irritative effects on skin and mucous membranes, necessitating careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Fluoro-2-(hydroxymethyl)phenol and its derivatives?
- Methodological Answer : A typical synthesis involves condensation reactions between fluorinated phenolic aldehydes and amines. For example, 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol was synthesized by refluxing 5-fluorosalicylaldehyde with m-toluidine in methanol under nitrogen, yielding an 82% product after recrystallization . Key steps include:
- Schlenk conditions for air-sensitive reactions.
- Reflux duration : 3 hours at 80°C.
- Purification : Cold methanol washing and solvent evaporation.
Characterization via ¹H NMR (acetone-d6, δ 13.04 ppm for phenolic -OH) confirms tautomeric forms.
Q. How is X-ray crystallography employed in determining the structure of fluorophenol derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving intramolecular interactions. For example:
- Crystal parameters : The title compound (C₁₄H₁₂FNO) crystallizes in a monoclinic system (space group P) with unit cell dimensions a = 5.4605 Å, b = 12.4661 Å, c = 14.3363 Å .
- Software : Data collection uses Bruker APEXII diffractometers; refinement employs SHELXL-97 for bond distances/angles and hydrogen bonding analysis .
- Key observations : Intramolecular O–H⋯N hydrogen bonds stabilize the trans-phenol-imine tautomer .
Q. What spectroscopic techniques are used to characterize fluorophenol compounds?
- Methodological Answer :
- ¹H NMR : Identifies tautomeric forms (e.g., phenolic -OH at δ 13.04 ppm in acetone-d6) and aromatic proton environments .
- FT-IR : Confirms O–H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 229.25 for C₁₄H₁₂FNO) .
Advanced Research Questions
Q. How can researchers analyze tautomeric forms and intramolecular hydrogen bonding in such compounds?
- Methodological Answer : Tautomerism is resolved via:
- SCXRD : Dihedral angles between aromatic rings (e.g., 9.28° tilt due to O–H⋯N hydrogen bonding) .
- DFT calculations : Compare experimental bond lengths (e.g., O–H = 0.82 Å) with theoretical models.
- Variable-temperature NMR : Monitors tautomeric equilibrium shifts in solution.
Q. What strategies optimize the synthesis yield of Schiff base derivatives of fluorophenols?
- Methodological Answer : Optimization factors include:
- Solvent choice : Methanol or ethanol enhances Schiff base formation via azeotropic removal of water.
- Catalysis : Acidic (e.g., acetic acid) or basic conditions (e.g., triethylamine) accelerate imine formation.
- Stoichiometry : Equimolar ratios of aldehyde and amine prevent side reactions.
Reported yields exceed 80% under reflux for 3 hours .
Q. How do weak intermolecular interactions influence the crystal packing of these compounds?
- Methodological Answer : Weak interactions (C–H⋯O/F) stabilize supramolecular networks:
- C–H⋯F : Contributes to layered packing (e.g., F⋯H distances ~2.5 Å) .
- π-π stacking : Aromatic ring interactions (3.8–4.2 Å spacing) enhance lattice stability.
- Hydrogen-bonding tables :
Donor | Acceptor | Distance (Å) | Angle (°) |
---|---|---|---|
O–H | N | 1.85 | 165 |
C–H | O | 2.38 | 145 |
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOTXXUGOGZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442331 | |
Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-33-7 | |
Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.